molecular formula C18H13NO3 B2819525 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one CAS No. 361166-59-8

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2819525
CAS No.: 361166-59-8
M. Wt: 291.306
InChI Key: UZPCADRISSAZGT-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmacological research. This molecule is constructed from two privileged pharmacophores: a 4H-chromen-4-one (also known as chromone) scaffold and a 2,3-dihydro-1H-indole (indoline) moiety, linked by a carbonyl bridge. This specific architecture combines the known biological potential of both structures, creating a novel chemical entity for investigating new bioactive agents. The core structural components of this compound are associated with a wide spectrum of biological activities. The 4H-chromen-4-one scaffold is a recognized privileged structure in medicinal chemistry and is extensively documented for its diverse pharmacological profile, including anticancer , antimicrobial , antitubercular , antidiabetic , anticonvulsant , and anticholinesterase activities . Similarly, the indole nucleus is one of the most significant heterocyclic systems in nature and drug discovery, with derivatives exhibiting antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , and antimicrobial properties . The strategic fusion of these two motifs into a single molecule is intended to produce a compound with a unique mechanism of action or multi-target potential, making it a valuable tool for probing new biological pathways and interactions. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure that the handling and use of this material comply with their institution's safety procedures and local regulations.

Properties

IUPAC Name

2-(2,3-dihydroindole-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-15-11-17(22-16-8-4-2-6-13(15)16)18(21)19-10-9-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCADRISSAZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one typically involves the reaction of indoline with chromenone derivatives under specific conditions. One common method involves the use of triethyl methanetricarboxylate with indoline to form the diethyl ester of 2-(indoline-1-carbonyl)malonic acid . This intermediate can then be further processed to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed selective inhibition of cancer cell proliferation by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to inhibit the Bcl-2 protein family, which plays a crucial role in regulating apoptosis . This inhibition leads to increased apoptotic activity in cancer cells, making it a candidate for further development as a therapeutic agent.

Materials Science

Polymeric Composites
In materials science, this compound has been utilized as a building block for polymeric composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that these composites can be used in various applications, including coatings and structural materials .

Nanocomposites
The compound has also been explored in the development of nanocomposites. These materials exhibit improved electrical and thermal conductivity due to the unique properties imparted by the indole and chromenone moieties. The synergy between these components allows for applications in electronic devices and sensors .

Biochemical Applications

Enzyme Inhibition
Another notable application is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it useful in drug design for metabolic disorders .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer agentInduces apoptosis via Bcl-2 inhibition
Materials SciencePolymeric compositesEnhances mechanical properties and thermal stability
NanocompositesElectronic devicesImproved conductivity and thermal performance
Biochemical ApplicationsEnzyme inhibitionPotential for drug design targeting metabolic pathways

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Cancer Research, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that one particular derivative exhibited a significant reduction in cell viability at low micromolar concentrations. This study highlights the potential of this compound as a lead structure for developing new anticancer therapies.

Case Study 2: Material Development
A collaborative study between chemists and material scientists explored the incorporation of this compound into polystyrene matrices. The resulting nanocomposites demonstrated enhanced mechanical strength and thermal resistance compared to pure polystyrene. This work suggests that such materials could be beneficial in high-performance applications where durability is essential.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related 4H-chromen-4-one derivatives:

Table 1: Structural and Functional Comparison of 4H-Chromen-4-One Derivatives

Compound Name Substituents/Modifications Key Activities Synthesis Highlights References
2-(2,3-Dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one Dihydroindole-carbonyl at C2 Inferred: Potential antimicrobial, CNS activity Likely involves Claisen-Schmidt condensation or nucleophilic acyl substitution
3-(2,3-Dihydrobenzo[d]thiazol-2-yl)-4H-chromen-4-one (SVS1) Dihydrothiazole at C3 Antifungal, antibacterial Cyclization of 4-oxo-4H-chromene-3-carbaldehyde with 2-aminothiophenol
2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one Fluorophenyl at C2, triazole-methoxy at C3 Antibacterial (Gram-positive), antifungal Claisen-Schmidt condensation, Cu-catalyzed azide-alkyne cycloaddition
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl at C4, hydroxyl at C5/C7 Antitumor (breast cancer), antimicrobial Electrophilic substitution, fluorescence-based screening
2-[2,3,5,6-Tetrafluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-4H-chromen-4-one Tetrafluorophenyl-triazole at C2 Inferred: Enhanced lipophilicity NaOBut-promoted nucleophilic substitution

Key Findings from Comparative Analysis

Structural Influence on Bioactivity :

  • Triazole-containing derivatives (e.g., compounds from ) exhibit potent antibacterial and antifungal activities, likely due to triazole's ability to disrupt microbial cell membranes or inhibit enzymes like cytochrome P450 .
  • Fluorinated analogs (e.g., 2-(4-fluorophenyl)-substituted chromones) show enhanced lipophilicity and bioavailability, improving their penetration into bacterial cells .
  • Dihydroindole and dihydrothiazole hybrids (e.g., SVS1 ) demonstrate moderate-to-strong antimicrobial activity, suggesting that nitrogen-containing bicyclic systems enhance target binding through π-π stacking or hydrogen bonding.

Synthetic Challenges :

  • Triazole-functionalized chromones require multi-step syntheses, including Claisen-Schmidt condensation and click chemistry, with yields ranging from 18% to 75% depending on substituent complexity .
  • Poly-substituted chromones (e.g., tetrafluoro-triazole derivatives ) face regioselectivity issues, leading to mixed products and low yields unless reaction conditions are tightly controlled.

Antitumor Potential: Fluorinated and hydroxylated chromones (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one ) show selective cytotoxicity against cancer cells, with IC50 values in the micromolar range. Molecular docking studies suggest interactions with DNA topoisomerase II or tubulin .

Physicochemical Properties :

  • Electron-withdrawing groups (e.g., fluorine, triazole) increase chromone stability and metabolic resistance.
  • Hydroxyl groups enhance solubility but may reduce membrane permeability, as seen in fluorescent chromone derivatives .

Biological Activity

The compound 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one is a derivative of chromene and indole structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₅N₃O₃
  • Molecular Weight: 311.33 g/mol
  • CAS Number: 404950-80-7

The compound features a chromene moiety linked to a dihydroindole carbonyl group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-component reactions, often utilizing catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Such methods have been reported to yield high purity and efficiency under mild conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Assessment: The compound exhibited significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast carcinoma). The IC₅₀ values ranged from 7.9 to 9.1 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer effects appears to involve:

  • Tubulin Binding: Molecular docking studies suggest that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various substituents on the indole ring:

  • Electron-Withdrawing Groups: Substituents such as fluorine enhance activity due to improved binding affinity and altered pharmacokinetics.
  • Electron-Donating Groups: Methoxy groups also improve activity compared to unsubstituted derivatives .

Comparative Biological Activity Table

Compound NameIC₅₀ (µM)Cancer Cell LineMechanism of Action
This compound7.9 - 9.1A549, PC-3, MCF-7Tubulin binding
Doxorubicin~10A549DNA intercalation
Other Indole DerivativesVariesVariousVaries

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound have shown antimicrobial effects against several pathogens. The chromene scaffold has been associated with broad-spectrum antimicrobial activity due to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Q & A

Basic Question: What synthetic methodologies are recommended for optimizing the yield of 2-(2,3-dihydro-1H-indole-1-carbonyl)-4H-chromen-4-one?

Methodological Answer:
The synthesis typically involves Claisen-Schmidt condensation followed by cyclization. Key steps include:

  • Substituent introduction : Use K₂CO₃ as a base in DMF to facilitate nucleophilic substitution at the chromone carbonyl group (e.g., coupling with 2,3-dihydro-1H-indole derivatives) .
  • Cyclization : Employ hydrogen peroxide (30%) in ethanol under reflux to form the chromen-4-one core .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic Question: How can structural confirmation of this compound be achieved using crystallographic techniques?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol or DCM. Use SHELXL for refinement, particularly for handling hydrogen bonding and torsional angles in the dihydroindole moiety .
  • Key parameters : Monitor bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the indole and chromone rings to confirm planarity .

Advanced Question: How can contradictory bioactivity data from different substituent analogs be resolved?

Methodological Answer:

  • Systematic SAR studies : Compare analogs (e.g., 2-(4-chlorophenyl)-4H-chromen-4-one vs. 2-(4-nitrophenyl)-4H-chromen-4-one) to isolate electronic effects of substituents on bioactivity .
  • Purity validation : Use HPLC-MS to rule out impurities (e.g., residual DMF or unreacted intermediates) that may skew bioassay results .
  • Computational docking : Perform molecular dynamics simulations to assess binding affinity variations caused by substituent steric/electronic properties .

Advanced Question: What strategies enable regioselective functionalization at the C-3 position of the chromone core?

Methodological Answer:

  • C–H activation : Use iodine and 1,2,4-triazole catalysts to generate 3-iodochromones, followed by dehydroiodination to introduce aryl/heteroaryl groups .
  • Electrophilic substitution : Optimize reaction temperature (80–100°C) and solvent (acetonitrile) to favor C-3 over C-2 functionalization .

Basic Question: What spectroscopic techniques are critical for characterizing synthetic intermediates?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key protons (e.g., chromone C-3 proton at δ 6.8–7.2 ppm) and carbonyl carbons (δ 175–180 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and NH stretches from the dihydroindole moiety (~3350 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₄N₂O₃ at m/z 329.0932) .

Advanced Question: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Lipinski’s Rule of Five : Calculate log P (octanol-water) using XLogP3 (estimated ~3.2) to assess membrane permeability .
  • ADMET profiling : Use SwissADME or admetSAR to predict CYP450 inhibition (e.g., CYP3A4) and BBB penetration .
  • Solubility : Apply ESOL model (e.g., log S = -4.2) to guide formulation strategies .

Basic Question: What experimental design principles apply to antimicrobial activity assays for this compound?

Methodological Answer:

  • Microbial strains : Use standardized strains (e.g., S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
  • Broth microdilution : Test concentrations from 0.5–128 µg/mL in Mueller-Hinton broth, with OD₆₀₀ measurements at 24 hr .
  • Checkerboard assay : Assess synergy with commercial antibiotics to reduce MIC values .

Advanced Question: How can SHELXL refine structures with twinned or low-resolution crystallographic data?

Methodological Answer:

  • Twinning detection : Use CELL_NOW to identify twin laws (e.g., two-fold rotation) and refine with TWIN/BASF commands in SHELXL .
  • High-resolution restraints : Apply DFIX/ISOR constraints for disordered atoms (e.g., flexible dihydroindole groups) .

Advanced Question: What mechanistic insights explain the anti-inflammatory activity of chromone-indole hybrids?

Methodological Answer:

  • Superoxide anion inhibition : Measure O₂⁻ production in neutrophil assays (IC₅₀ ~15 µM) via cytochrome c reduction .
  • COX-2 docking : Use AutoDock Vina to simulate interactions with the COX-2 active site (e.g., hydrogen bonding with Arg120) .

Basic Question: How should stability studies be designed for this compound under varying pH conditions?

Methodological Answer:

  • Forced degradation : Incubate at pH 1–13 (37°C, 24 hr) and analyze degradation products via LC-MS .
  • Kinetic modeling : Calculate t₉₀ (time for 10% degradation) using first-order kinetics in acidic/basic buffers .

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